1-Cyclopropyl-4-nitrosopiperazine is a chemical compound that belongs to the class of nitrosamines, which are known for their potential genotoxicity. This compound is particularly significant in pharmaceutical chemistry due to its implications in drug stability and safety. The presence of nitrosamines, including 1-cyclopropyl-4-nitrosopiperazine, has raised concerns in the pharmaceutical industry, leading to increased scrutiny and regulatory measures.
1-Cyclopropyl-4-nitrosopiperazine is classified as a nitrosamine, a subgroup of organic compounds characterized by the presence of a nitroso group (). These compounds are often studied for their carcinogenic potential and are monitored in pharmaceutical formulations due to their association with adverse health effects.
The synthesis of 1-cyclopropyl-4-nitrosopiperazine typically involves the nitrosation of piperazine derivatives. The process can be summarized as follows:
The yield of 1-cyclopropyl-4-nitrosopiperazine can vary based on reaction conditions such as temperature and pH. For instance, varying the temperature during synthesis has shown to influence the yield significantly, with optimal yields reported at around 30°C to 35°C .
The molecular structure of 1-cyclopropyl-4-nitrosopiperazine can be represented as follows:
The chemical structure can be visualized using molecular modeling software or chemical drawing tools. The compound exhibits characteristics typical of piperazine derivatives, including potential for hydrogen bonding due to the presence of nitrogen atoms.
1-Cyclopropyl-4-nitrosopiperazine can undergo various chemical reactions typical for nitrosamines:
These reactions are critical when considering the stability of pharmaceutical formulations containing this compound. Understanding these pathways helps in designing safer drugs and mitigating risks associated with nitrosamine impurities.
The mechanism by which 1-cyclopropyl-4-nitrosopiperazine exerts biological effects is primarily linked to its potential genotoxicity. Nitrosamines are known to form DNA adducts, leading to mutations that can contribute to carcinogenesis.
Research indicates that exposure to nitrosamines can result in cellular damage through oxidative stress and DNA damage pathways. This highlights the importance of monitoring such compounds in pharmaceuticals .
1-Cyclopropyl-4-nitrosopiperazine is primarily studied within pharmaceutical chemistry for its role as an impurity in drug formulations. Its detection and quantification are crucial for ensuring drug safety and compliance with regulatory standards. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry are employed for trace-level quantification in pharmaceuticals .
The compound is systematically named 1-cyclopropyl-4-nitrosopiperazine, reflecting its core piperazine ring substituted at the N1-position by a cyclopropyl group and at the N4-position by a nitroso (–N=O) functional group [1] [6]. Its molecular formula is C₇H₁₃N₃O, corresponding to a molecular weight of 155.20 g/mol [3] [8]. Key identifiers include:
The canonical SMILES and InChI descriptors confirm the connectivity: the piperazine ring’s tertiary nitrogen links to the cyclopropyl group, while the secondary nitrogen bears the nitroso substituent [8] .
Table 1: Structural Identifiers of 1-Cyclopropyl-4-Nitrosopiperazine
Property | Value |
---|---|
IUPAC Name | 1-Cyclopropyl-4-nitrosopiperazine |
Molecular Formula | C₇H₁₃N₃O |
Molecular Weight | 155.20 g/mol |
CAS Registry Number | 2703774-33-6 |
SMILES | O=NN1CCN(C2CC2)CC1 |
InChIKey | GQGAYGXLSPDXOS-UHFFFAOYSA-N |
The stereodynamics of 1-cyclopropyl-4-nitrosopiperazine are governed by piperazine ring flexibility and substituent steric effects. The piperazine adopts two dominant chair conformations, interconverting via ring inversion (flipping) [2] [7]. Key aspects include:
Experimental data from analogous piperazines (e.g., 1-methyl-4-nitrosopiperazine) indicate that nitroso substituents slightly flatten the chair conformation near N4, reducing angle strain but increasing van der Waals repulsions with axial hydrogens [7].
Table 2: Conformational Energy States
Conformation | Energy Relativity | Key Stabilizing Factors |
---|---|---|
Chair (equatorial cyclopropyl) | Global minimum | Minimized 1,3-diaxial interactions |
Chair (axial cyclopropyl) | +8–10 kJ/mol | Steric clash with axial H atoms |
Half-chair (transition) | +45 kJ/mol | Eclipsed bonds; torsional strain |
Replacing the cyclopropyl with bulkier alicyclic groups alters steric, electronic, and physicochemical properties. A comparison with 1-cyclopentyl-4-nitrosopiperazine (C₉H₁₇N₃O, MW 183.25 g/mol) illustrates this [5] [10]:
Steric and Electronic Effects:
Physicochemical Behavior:
Table 3: Cyclopropyl vs. Cyclopentyl Derivatives
Property | 1-Cyclopropyl-4-nitrosopiperazine | 1-Cyclopentyl-4-nitrosopiperazine |
---|---|---|
Molecular Formula | C₇H₁₃N₃O | C₉H₁₇N₃O |
Molecular Weight | 155.20 g/mol | 183.25 g/mol |
Predicted logP | 0.82 | 1.94 |
N=O Stretch (IR) | ~1500 cm⁻¹ | ~1520 cm⁻¹ |
Equatorial Preference (ΔG) | ~7 kJ/mol | >10 kJ/mol |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5